molecular formula C25H20N2O4S B3008069 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 361159-02-6

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B3008069
CAS No.: 361159-02-6
M. Wt: 444.51
InChI Key: BWJCAPHODJLUBG-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the benzoyl and phenyl groups. The final step involves the coupling of the thiazole derivative with 2,4-dimethoxybenzoyl chloride under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide can be compared with other thiazole derivatives, such as:

    N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    Thiazole-based drugs: Many drugs contain thiazole rings, and comparing their structures and activities can highlight the uniqueness of this compound.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-30-18-13-14-19(20(15-18)31-2)24(29)27-25-26-21(16-9-5-3-6-10-16)23(32-25)22(28)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJCAPHODJLUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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